2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride
Overview
Description
The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride” is a chemical compound that combines sulfonamide and benzodioxane fragments in its framework . It has been used in the fabrication of new antibacterial compounds .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound includes sulfonamide and benzodioxane fragments . The presence of a small-sized electron-donating group at the ortho-position imparts the molecule with considerable antibacterial potential .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its antibacterial potential . It has been found to inhibit the growth of bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis .Scientific Research Applications
Antibacterial and Antifungal Agents
Research indicates the utility of 2,3-dihydro-1,4-benzodioxin-6-yl derivatives in the synthesis of compounds with promising antibacterial and antifungal properties. For instance, compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine showed suitable antibacterial and antifungal potential, highlighting the role of such derivatives in developing new antimicrobial agents (Abbasi et al., 2020).
Anticonvulsant Activity
Derivatives based on 2,3-dihydro-1,4-benzodioxin-6-yl have been studied for their anticonvulsant activity, providing a potential pathway for the development of new anticonvulsant drugs (Arustamyan et al., 2019).
Anti-diabetic Agents
The synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides has been explored for their anti-diabetic potentials, with some compounds demonstrating weak to moderate activity against α-glucosidase enzyme. This suggests a potential for such derivatives in managing type-2 diabetes (Abbasi et al., 2023).
Alzheimer's Disease and Type-2 Diabetes
A series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides has been synthesized, exhibiting moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes. These findings suggest the utility of such compounds as therapeutic agents for Alzheimer's disease and type-2 diabetes (Abbasi et al., 2019).
Antibacterial Agents
New N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides have been synthesized with significant antibacterial activity against various bacterial strains, indicating their value as potential antibacterial agents (Abbasi et al., 2016).
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,12)8-3-4-9-10(7-8)14-6-5-13-9;/h3-4,7H,5-6,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPQBZNFTICOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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